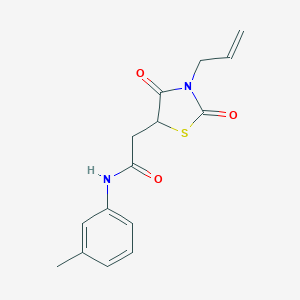
2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(m-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(m-tolyl)acetamide is a synthetic organic compound belonging to the thiazolidinone class This compound is characterized by the presence of a thiazolidinone ring, an allyl group, and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(m-tolyl)acetamide typically involves the following steps:
Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting an appropriate thioamide with an α-halo acid under basic conditions.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl bromide and a suitable base.
Attachment of the Tolyl Group: The tolyl group can be attached through an acylation reaction using m-tolylamine and an acylating agent such as acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the
Biological Activity
2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(m-tolyl)acetamide is a synthetic compound belonging to the thiazolidinone class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The compound features a thiazolidinone ring, an allyl group, and a tolyl group. The synthesis typically involves the following steps:
- Formation of the Thiazolidinone Ring : Reacting an appropriate thioamide with an α-halo acid under basic conditions.
- Introduction of the Allyl Group : Achieved via an allylation reaction using allyl bromide.
- Attachment of the Tolyl Group : Acylation with m-tolylamine and an acylating agent like acetic anhydride.
Antimicrobial Activity
Thiazolidinone derivatives, including this compound, have shown significant antimicrobial activity. Research indicates that these compounds exhibit effectiveness against a range of microorganisms:
| Compound | Activity Type | Tested Organisms | Results |
|---|---|---|---|
| This compound | Antibacterial | E. coli, S. aureus | Moderate to high activity compared to standards like ciprofloxacin |
| 5-Ethylidene derivatives | Antifungal | C. albicans | High antifungal activity leading to morphological changes in yeast cells |
Studies have demonstrated that substituents on the thiazolidine ring can enhance antimicrobial potential; for instance, electron-withdrawing groups significantly improve activity against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer properties of thiazolidinone derivatives are notable. Research has indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:
- Cell Cycle Arrest : Compounds have been shown to interfere with cell cycle progression.
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Inhibition of Angiogenesis : Compounds like ciglitazone have been reported to reduce VEGF production in cancer cells .
A study highlighted that this compound exhibited significant antiproliferative effects on multiple cancer cell lines including MDA-MB-231 and HCT116 .
Anti-inflammatory Activity
Thiazolidinones are also recognized for their anti-inflammatory properties. They have been studied for their ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models. This activity is particularly relevant in conditions such as diabetes and cardiovascular diseases.
Case Studies
- Antimicrobial Evaluation : A study evaluated several thiazolidine derivatives against standard bacterial strains. The results indicated that modifications at specific positions on the thiazolidine ring led to enhanced antibacterial activity compared to controls .
- Anticancer Mechanisms : Research into the effects of thiazolidinones on cancer cell lines revealed that these compounds could effectively induce apoptosis and inhibit cell proliferation through modulation of signaling pathways associated with cancer progression .
Properties
IUPAC Name |
2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-3-7-17-14(19)12(21-15(17)20)9-13(18)16-11-6-4-5-10(2)8-11/h3-6,8,12H,1,7,9H2,2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYPJFUNVDMPEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC2C(=O)N(C(=O)S2)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














